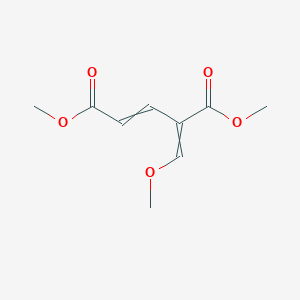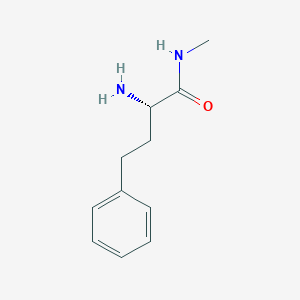![molecular formula C14H22O3 B8563914 3-[4-(diethoxymethyl)phenyl]propan-1-ol](/img/structure/B8563914.png)
3-[4-(diethoxymethyl)phenyl]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(Diethoxymethyl)phenyl]propan-1-ol is an organic compound that belongs to the class of phenylpropanols It is characterized by the presence of a phenyl ring substituted with a diethoxymethyl group and a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(diethoxymethyl)phenyl]propan-1-ol typically involves the alkylation of a phenylpropanol derivative with diethoxymethyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
3-[4-(Diethoxymethyl)phenyl]propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The diethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of 3-[4-(diethoxymethyl)phenyl]propanal or 3-[4-(diethoxymethyl)phenyl]propanoic acid.
Reduction: Formation of 3-[4-(diethoxymethyl)phenyl]propane.
Substitution: Formation of various substituted phenylpropanol derivatives.
Aplicaciones Científicas De Investigación
3-[4-(Diethoxymethyl)phenyl]propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[4-(diethoxymethyl)phenyl]propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,4-Dimethoxyphenyl)-1-propanol: Similar structure with methoxy groups instead of diethoxymethyl.
3-(4-Methoxyphenyl)-1-propanol: Contains a single methoxy group on the phenyl ring.
3-(4-Hydroxyphenyl)-1-propanol: Hydroxy group instead of diethoxymethyl.
Uniqueness
3-[4-(Diethoxymethyl)phenyl]propan-1-ol is unique due to the presence of the diethoxymethyl group, which imparts distinct chemical and physical properties. This functional group can influence the compound’s reactivity, solubility, and interactions with other molecules, making it valuable for specific applications.
Propiedades
Fórmula molecular |
C14H22O3 |
|---|---|
Peso molecular |
238.32 g/mol |
Nombre IUPAC |
3-[4-(diethoxymethyl)phenyl]propan-1-ol |
InChI |
InChI=1S/C14H22O3/c1-3-16-14(17-4-2)13-9-7-12(8-10-13)6-5-11-15/h7-10,14-15H,3-6,11H2,1-2H3 |
Clave InChI |
VUWGMUBEQHTCQV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C1=CC=C(C=C1)CCCO)OCC |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(pyridin-2-yl)methoxy]pyridin-3-amine](/img/structure/B8563839.png)




![2-[3-(Trifluoromethyl)phenyl]cyclohexanone](/img/structure/B8563871.png)



![4-Chloro-6-(3,4-dimethoxyphenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8563903.png)


![Methyl 3-amino-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]benzoate](/img/structure/B8563927.png)
